Naphthalen-1-amine;1,3,5-trinitrobenzene
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Overview
Description
Naphthalen-1-amine;1,3,5-trinitrobenzene is a molecular complex formed by the interaction of naphthalen-1-amine and 1,3,5-trinitrobenzene. Naphthalen-1-amine is an aromatic amine derived from naphthalene, while 1,3,5-trinitrobenzene is a nitro compound known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-amine: It can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation.
1,3,5-Trinitrobenzene: This compound is typically prepared by the nitration of benzene derivatives. Direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid is one method.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Naphthalen-1-amine can be oxidized to 1-naphthoquinone using chromic acid.
Reduction: 1,3,5-Trinitrobenzene can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: Both components can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Iron, hydrochloric acid, hydrogen with nickel catalyst, sodium borohydride
Nitrating Agents: Nitric acid in fuming sulfuric acid.
Major Products
Oxidation of Naphthalen-1-amine: 1-Naphthoquinone.
Reduction of 1,3,5-Trinitrobenzene: 1,3,5-Triaminobenzene.
Scientific Research Applications
Naphthalen-1-amine;1,3,5-trinitrobenzene complexes are studied for their unique spectral properties and intermolecular interactions. These complexes are used in:
Chemistry: Studying charge-transfer complexes and their spectral properties.
Biology and Medicine:
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-1-amine;1,3,5-trinitrobenzene involves charge-transfer interactions between the electron-rich naphthalen-1-amine and the electron-deficient 1,3,5-trinitrobenzene. These interactions lead to the formation of stable molecular complexes with unique spectral properties . The molecular targets and pathways involved are primarily related to the electron-donating and electron-accepting capabilities of the components.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Another aromatic amine derived from naphthalene.
1-Naphthol: An oxidation product of naphthalen-1-amine.
Naphthalene: The parent hydrocarbon of naphthalen-1-amine.
Aniline: A simpler aromatic amine.
Uniqueness
Naphthalen-1-amine;1,3,5-trinitrobenzene is unique due to its specific charge-transfer interactions and the resulting spectral properties. Unlike simpler aromatic amines or nitro compounds, this complex exhibits distinct intermolecular interactions that are of significant interest in both fundamental and applied research .
Properties
CAS No. |
85285-35-4 |
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Molecular Formula |
C26H21N5O6 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
naphthalen-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/2C10H9N.C6H3N3O6/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2*1-7H,11H2;1-3H |
InChI Key |
CAMSHCFAZVMZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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